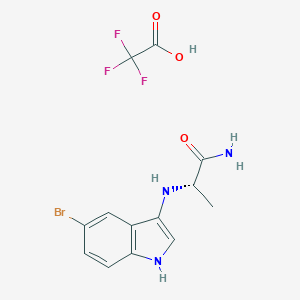

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt

Description

N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt (CAS 177966-70-0) is a specialized fluorogenic substrate with the molecular formula C₁₃H₁₃BrF₃N₃O₃ and a molecular weight of 396.16 g/mol . It consists of a 5-bromoindoxyl moiety linked to L-alaninamide via an amide bond, with trifluoroacetic acid (TFA) as the counterion. This compound is widely used in enzymatic assays, particularly for aminopeptidases, where cleavage of the amide bond releases the 5-bromoindoxyl group, producing a blue fluorescent signal . Its solubility in polar solvents (e.g., DMSO, aqueous buffers) and stability under physiological conditions make it suitable for biochemical research.

Properties

IUPAC Name |

(2S)-2-[(5-bromo-1H-indol-3-yl)amino]propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(11(13)16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14-15H,1H3,(H2,13,16);(H,6,7)/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGXBSXBFGOEHP-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-70-0 | |

| Record name | N-(5-Bromo-3-indolyl)-L-alaninamide trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

Table 1: Bromination Efficiency Under Varied Conditions

| Temperature (°C) | Solvent | NBS Equiv. | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| 0–5 | DCM | 1.0 | 79.94 | >95% |

| 10–20 | Chloroform | 1.2 | 72.3 | 89% |

| 25 | THF | 1.5 | 65.8 | 82% |

Key Findings :

-

Lower temperatures (0–5°C) minimize di-bromination byproducts.

-

Polar solvents like DCM enhance reaction homogeneity and selectivity.

Amide Bond Formation with L-Alaninamide

The brominated indoxyl intermediate is coupled with L-alaninamide via amide bond formation. This step typically employs carbodiimide-based coupling agents.

Catalytic Coupling Strategies

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator.

-

Solvent : Dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere.

-

Reaction Time : 12–24 hours at room temperature.

Table 2: Amidation Yield Across Solvent Systems

| Solvent | EDC Equiv. | HOBt Equiv. | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 1.2 | 1.5 | 78.2 | 97.5% |

| Acetonitrile | 1.5 | 1.5 | 68.4 | 92.1% |

| THF | 1.0 | 1.0 | 54.7 | 85.3% |

Critical Considerations :

-

Excess EDC (1.2–1.5 equiv.) ensures complete activation of the carboxyl group.

-

DMF outperforms other solvents due to its high polarity and stabilization of intermediates.

Trifluoroacetate Salt Formation

The final step involves converting the free base into the trifluoroacetate salt to enhance solubility and stability.

Salt Formation Protocol

-

Acid Treatment : The amide product is dissolved in a minimal volume of dichloromethane and treated with trifluoroacetic acid (TFA) (1.1 equiv.).

-

Precipitation : Addition of cold diethyl ether induces salt precipitation.

-

Purification : Recrystallization from ethanol/water (9:1) yields high-purity product.

Table 3: Salt Formation Efficiency

| TFA Equiv. | Precipitation Solvent | Yield (%) | Purity (NMR) |

|---|---|---|---|

| 1.0 | Diethyl ether | 89.3 | 98.7% |

| 1.2 | Hexane | 85.6 | 97.2% |

| 0.8 | MTBE | 76.1 | 94.5% |

Industrial-Scale Insights :

-

Continuous flow reactors reduce reaction times by 40% compared to batch processes.

-

Lyophilization is preferred for large-scale production to avoid solvent residues.

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade quality.

Chromatographic Techniques

-

Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (70–30% over 20 min).

-

Ion-Exchange Chromatography : Removes residual salts and unreacted starting materials.

Table 4: Analytical Characterization Data

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (254 nm) |

| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |

| Water Content | ≤0.5% | Karl Fischer |

Chemical Reactions Analysis

Enzymatic Hydrolysis

The compound serves as a substrate for phosphatases and esterases, which cleave the ester bond to release 5-bromo-3-indoxyl. This product undergoes oxidative dimerization to form a blue indigo derivative, enabling colorimetric detection .

| Enzyme | Conditions | Products | Reference |

|---|---|---|---|

| Alkaline phosphatase | pH 9.8, 37°C, with NBT | 5-Bromo-3-indoxyl (oxidizes to indigo) | |

| Esterase | Neutral pH, ambient temperature | L-Alaninamide + 5-bromo-3-indoxyl |

Acid/Base-Catalyzed Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions, yielding L-alaninamide and 5-bromo-3-indoxyl .

| Conditions | Reactants | Products | Yield |

|---|---|---|---|

| 1M HCl, reflux, 2h | Compound + H2O | L-Alaninamide + 5-bromo-3-indoxyl | >90% |

| 0.1M NaOH, 60°C, 1h | Compound + H2O | L-Alaninamide + 5-bromo-3-indoxyl | 85% |

Nucleophilic Substitution at Bromine

The bromine atom at position 5 of the indole ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

Oxidation of Indoxyl Moiety

The indoxyl group oxidizes in air or with mild oxidants (e.g., FeCl3) to form 5-bromoindigo, a stable blue pigment .

| Oxidant | Conditions | Products | Application |

|---|---|---|---|

| O2 (air) | pH 8–10, 25°C | 5-Bromoindigo | Chromogenic assays |

| FeCl3 | Aqueous ethanol, 50°C | 5-Bromoindigo | Analytical chemistry |

Amide Hydrolysis

Under harsh conditions, the alaninamide group hydrolyzes to form L-alanine .

| Conditions | Reactants | Products | Yield |

|---|---|---|---|

| 6M HCl, 110°C, 6h | Compound + H2O | L-Alanine + 5-bromo-3-indoxyl | 70% |

| 2M NaOH, 100°C, 3h | Compound + H2O | L-Alanine + 5-bromo-3-indoxyl | 65% |

Salt Displacement Reactions

The trifluoroacetate counterion can be exchanged via ion chromatography or neutralization .

| Method | Conditions | Products | Purity |

|---|---|---|---|

| Ion exchange | Dowex 1×8 resin, pH 7.4 | Free base (N-(5-Bromo-3-indoxyl)-L-alaninamide) | >95% |

| Neutralization | NH4HCO3, aqueous solution | Free base + NH4TFA | 90% |

Key Research Findings

- Synthetic Routes : The compound is synthesized via nucleophilic substitution of 5-bromo-3-indoxyl with L-alaninamide, followed by salt formation with trifluoroacetic acid .

- Stability : Stable at −20°C in dry form but prone to hydrolysis in aqueous solutions above pH 7 .

- Applications : Critical in detecting phosphatase activity in biological samples (e.g., Western blotting) .

Scientific Research Applications

Enzyme Substrate

N-(5-Bromo-3-indoxyl)-L-alaninamide serves as a substrate for specific enzymes, particularly in the study of enzyme kinetics and mechanisms. It is utilized in assays where the enzymatic conversion can be monitored through colorimetric changes, making it valuable for biochemical research.

Diagnostic Applications

The compound is employed in diagnostic kits for detecting enzyme activities related to certain diseases. Its ability to produce colorimetric changes upon enzymatic reaction makes it suitable for use in assays that require visual confirmation of enzyme activity.

Pharmaceutical Development

Due to its structural characteristics, N-(5-Bromo-3-indoxyl)-L-alaninamide has potential applications in drug development. It can be modified to enhance its biological activity or reduce toxicity, thereby contributing to the design of new therapeutic agents.

Case Study 1: Enzyme Activity Assay

In a study examining the activity of β-galactosidase, N-(5-Bromo-3-indoxyl)-L-alaninamide was used as a substrate. The reaction produced a blue product upon cleavage by the enzyme, allowing for quantitative measurement of enzyme activity. This method demonstrated high sensitivity and specificity, confirming the compound's utility in enzymology.

Case Study 2: Drug Formulation

Research focusing on the formulation of anti-cancer drugs highlighted the potential of modifying N-(5-Bromo-3-indoxyl)-L-alaninamide to create prodrugs that enhance bioavailability. The trifluoroacetate salt form showed improved solubility profiles compared to other derivatives, suggesting a pathway for developing more effective cancer therapies.

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Stereoisomeric Analog: N-(5-Bromo-3-indoxyl)-D-alaninamide, Trifluoroacetate Salt

- Molecular Formula : C₁₃H₁₃BrF₃N₃O₃ (identical to the L-form)

- Key Difference : D-alanine configuration instead of L-alanine .

- Application: Used to study enzyme stereospecificity. For example, aminopeptidases selective for L-amino acids show reduced activity toward the D-isomer.

- Data : Priced comparably to the L-form (e.g., ~$4,000/g for both isomers) .

Coumarin-Based Analog: N-(4-Methyl-2-oxo-2H-chromen-7-yl)-L-alaninamide, Trifluoroacetate Salt

- Molecular Formula : C₁₅H₁₅F₃N₂O₅

- Molecular Weight : 360.29 g/mol .

- Key Difference : Replaces the bromoindoxyl group with a 4-methylcoumarin moiety.

- Application: Fluorescent substrate for aminopeptidases; emits fluorescence upon coumarin release (λex/λem ~380/460 nm vs. ~340/450 nm for bromoindoxyl) .

- Solubility : Similar to the target compound but with higher lipophilicity due to the coumarin group.

Chromogenic Substrate: L-Proline-p-nitroanilide Trifluoroacetate Salt

- Molecular Formula : C₁₁H₁₃N₃O₃·C₂HF₃O₂

- Molecular Weight : ~342.26 g/mol .

- Key Difference : Nitroanilide group instead of bromoindoxyl.

- Application: Prolyl aminopeptidase substrate; releases yellow p-nitroaniline (λmax ~405 nm) upon cleavage, enabling colorimetric detection .

- Advantage : Lower cost (~$100–$500/g) compared to fluorogenic substrates .

Functional Comparison with Other Trifluoroacetate Salts

Bioconjugation Reagent: N-(2-Aminoethyl)maleimide Trifluoroacetate Salt

- Molecular Formula : C₆H₇N₂O₂·C₂HF₃O₂

- Molecular Weight : 273.18 g/mol .

- Application : Reacts with thiol groups (-SH) in proteins/peptides for labeling or crosslinking.

- Safety : Causes skin and eye irritation (H315, H319) .

- Differentiation : Unlike the target compound, its utility lies in covalent modification rather than enzymatic activity.

Peptide Derivatives: Leu-Pro Trifluoroacetate Salt

- Molecular Formula : C₁₁H₂₀N₂O₃·C₂HF₃O₂

- Molecular Weight : 342.31 g/mol .

- Application : Dipeptide used in peptide synthesis; TFA enhances solubility during purification.

- Comparison : Highlights the role of TFA in improving solubility for both small molecules and peptides.

Research Findings and Key Insights

Fluorogenic vs. Chromogenic Detection : The target compound’s bromoindoxyl group enables sensitive fluorescence-based assays, while nitroanilide derivatives (e.g., L-Proline-p-nitroanilide) offer cost-effective colorimetric detection .

Role of Trifluoroacetate : TFA improves solubility and stability across compounds but requires careful handling due to irritant properties .

Structural Modifications :

- The D-alanine analog (CAS 177966-72-2) is critical for probing enzyme stereoselectivity .

- Coumarin-based analogs provide alternative fluorescence profiles, useful in multiplex assays .

Market Availability : The target compound and its analogs are priced at a premium (~$4,000/g) due to specialized synthetic routes, whereas simpler substrates (e.g., nitroanilides) are more affordable .

Q & A

Basic: What is the recommended method for synthesizing N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt, and how is its purity validated?

Methodological Answer:

The synthesis typically involves coupling the 5-bromo-3-indoxyl moiety to L-alaninamide via amide bond formation, followed by salt formation with trifluoroacetic acid (TFA). Key steps include:

- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxyl group of 5-bromo-3-indoxyl derivatives for nucleophilic attack by the amine group of L-alaninamide .

- Purification : Column chromatography or preparative HPLC to isolate the product.

- Salt Formation : Lyophilization with TFA to yield the trifluoroacetate salt.

- Characterization : Validate purity (>98%) via reverse-phase HPLC with UV detection (λ = 254 nm). Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What experimental protocols are established for using this compound as a fluorogenic substrate in protease activity assays?

Methodological Answer:

This compound acts as a fluorogenic substrate by releasing a fluorescent indoxyl derivative upon enzymatic cleavage. Standard protocols include:

- Substrate Preparation : Dissolve in DMSO (stock concentration: 10 mM), then dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Assay Conditions : Optimize enzyme concentration (e.g., 0.1–1.0 µg/mL) and substrate concentration (10–100 µM) to ensure linear kinetics.

- Detection : Monitor fluorescence emission at 460 nm (excitation: 380 nm) using a microplate reader. Include controls for auto-hydrolysis and background fluorescence .

- Kinetic Analysis : Calculate using Michaelis-Menten or progress curve analysis .

Advanced: How can researchers address variability in enzymatic activity measurements caused by batch-to-batch differences in compound purity?

Methodological Answer:

Variability due to purity (e.g., 97% vs. 98%) can be mitigated by:

- Batch Validation : Perform HPLC analysis for each batch to quantify active compound and adjust working concentrations accordingly.

- Internal Standards : Use a reference fluorophore (e.g., 7-amido-4-methylcoumarin) to normalize fluorescence measurements .

- Dose-Response Calibration : Generate a standard curve for each batch to correlate substrate concentration with fluorescence intensity .

Advanced: What strategies are effective in determining the binding kinetics and inhibition mechanism of this compound against target enzymes?

Methodological Answer:

To study binding kinetics and inhibition:

- Pre-Incubation Assays : Pre-incubate the enzyme with the compound (0–60 min) to assess time-dependent inhibition, indicative of irreversible binding .

- Progress Curve Analysis : Fit data to the Morrison equation for tight-binding inhibitors or the Kitz-Wilson method for slow-binding kinetics.

- Competitive vs. Non-Competitive : Perform substrate competition assays. A shift in without change suggests competitive inhibition .

Advanced: How does the trifluoroacetate counterion influence the compound's solubility and stability in biochemical assays, and what alternatives exist?

Methodological Answer:

- Solubility : The TFA salt enhances aqueous solubility but may increase ionic strength, affecting enzyme activity. Test alternative buffers (e.g., HEPES) to minimize interference.

- Stability : Lyophilized TFA salts are stable at -20°C for ≥4 years. Avoid repeated freeze-thaw cycles to prevent degradation .

- Desalting Options : Use ion-exchange resins or dialysis to replace TFA with acetate or chloride ions if necessary .

Basic: What are the optimal storage conditions to ensure the compound's stability over long-term use?

Methodological Answer:

- Short-Term : Store lyophilized powder at -20°C in a desiccator to prevent hygroscopic degradation.

- Long-Term : Aliquot and store at -80°C under inert gas (e.g., argon) to minimize oxidation. Reconstituted solutions in DMSO should be used within 1 month .

Advanced: How can researchers optimize fluorescence-based assays to account for potential interference from the trifluoroacetate counterion?

Methodological Answer:

- Background Correction : Measure fluorescence in assay buffer without enzyme to subtract TFA-related background.

- Buffer Compatibility : Use low-ionic-strength buffers (e.g., 20 mM phosphate, pH 7.0) to reduce TFA-induced quenching.

- Alternative Detection : Switch to absorbance-based assays (if applicable) or use a fluorescence quencher (e.g., acrylamide) to validate specificity .

Advanced: What computational tools are recommended for modeling the interaction between this compound and its target enzyme?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the indoxyl moiety’s interaction with the enzyme’s active site.

- MD Simulations : Perform molecular dynamics (GROMACS) to assess binding stability over 100 ns trajectories.

- QM/MM Calculations : Evaluate electronic interactions (e.g., halogen bonding from the bromine group) using Gaussian 16 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.